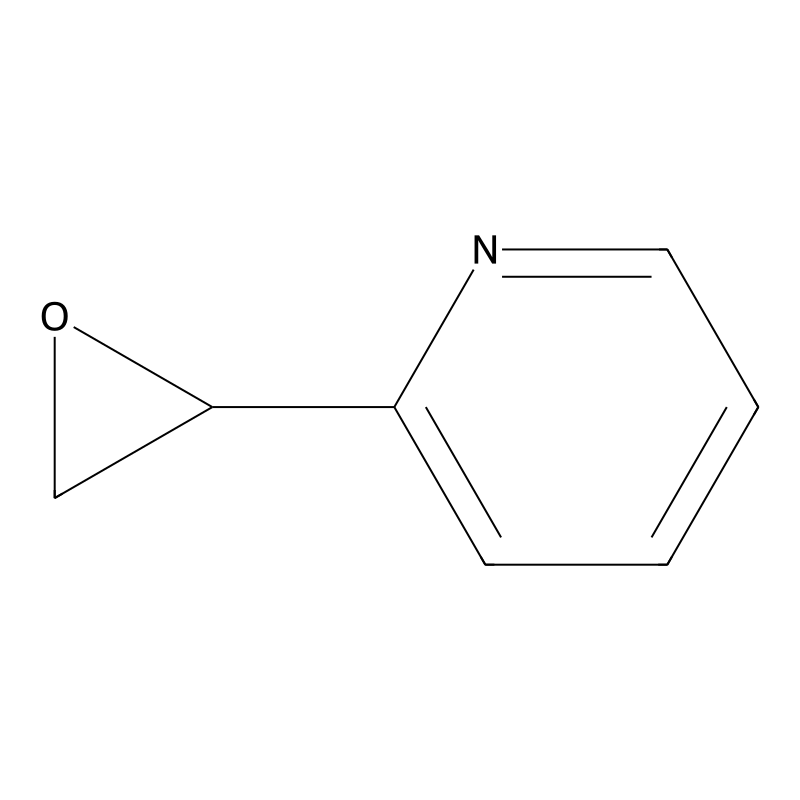

2-(Oxiran-2-yl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Preparation of Pyridine Derivatives

Scientific Field: Organic Chemistry

Application Summary: 2-(Oxiran-2-yl)pyridine can be used in the preparation of pyridine derivatives.

Methods of Application: The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives.

Results or Outcomes: The use of magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet.

Synthesis of Novel 2-(Pyridin-2-yl)

Scientific Field: Organic Chemistry

Application Summary: 2-(Oxiran-2-yl)pyridine can be used in the synthesis of novel 2-(Pyridin-2-yl) compounds

Methods of Application: An efficient copper-catalyzed oxygen-free synthesis of pyridin-2-yl-methanones via the direct oxidation of Csp3 -H with water.

Results or Outcomes: The result of the hydroxyproline assay displayed that certain compounds are potent inhibitors of collagen prolyl-4-hydroxylase.

2-(Oxiran-2-yl)pyridine, also known as 2-(2-pyridylethylene oxide), is an organic compound characterized by a pyridine ring fused with an epoxide (oxiran) ring. The molecular formula for this compound is C₇H₇NO, comprising a six-membered pyridine ring containing five carbon atoms and one nitrogen atom, along with a three-membered epoxide ring consisting of two carbon atoms and one oxygen atom. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to participate in hydrogen bonding or coordinate covalent bonding with other molecules. This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure .

The chemical reactivity of 2-(Oxiran-2-yl)pyridine is largely influenced by its epoxide group, which is known for its electrophilic nature. The epoxide can undergo ring-opening reactions when exposed to nucleophiles, leading to various derivatives. For instance, one significant reaction involves the nucleophilic attack on the epoxide by amines or alcohols, resulting in the formation of substituted pyridine derivatives . Additionally, 2-(Oxiran-2-yl)pyridine can participate in oxidative transformations and coupling reactions that further diversify its chemical landscape .

Research into the biological activity of 2-(Oxiran-2-yl)pyridine has revealed potential applications in medicinal chemistry. Studies indicate that compounds containing a pyridine moiety exhibit a range of biological activities, including antimicrobial and anticancer properties. For example, derivatives synthesized from 2-(Oxiran-2-yl)pyridine have shown promise as inhibitors of collagen prolyl-4-hydroxylase, which is crucial in collagen biosynthesis and could be targeted for therapeutic interventions in fibrotic diseases .

The synthesis of 2-(Oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with epichlorohydrin in the presence of a base:

text2-Bromopyridine + Epichlorohydrin + Base -> 2-(Oxiran-2-yl)pyridine + Byproducts

This method allows for the formation of the desired oxirane-pyridine compound while generating byproducts that vary based on specific reaction conditions . Other synthetic routes may include modifications to existing pyridine derivatives or utilizing different epoxide sources to achieve varied functionalization.

The applications of 2-(Oxiran-2-yl)pyridine extend into various fields, particularly in organic synthesis and medicinal chemistry. It serves as an intermediate for synthesizing novel pyridine derivatives that can be utilized in pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with enhanced biological activity, making it valuable in drug discovery efforts .

Interaction studies involving 2-(Oxiran-2-yl)pyridine focus on its reactivity with biological macromolecules and small molecules. Due to its electrophilic nature, it can interact with nucleophilic sites in proteins or enzymes, potentially leading to covalent modifications that affect biological function. Such studies are critical for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 2-(Oxiran-2-yl)pyridine, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methyl-4-(oxiran-2-yl)pyridine | Structure | Methyl group substitution enhances lipophilicity |

| 4-(Oxiran-2-yl)pyridine | Structure | Different position of oxirane affects reactivity |

| N-(Pyridin-2-yl)oxirane | Structure | Contains nitrogen directly bonded to oxirane |

These compounds exhibit unique characteristics based on their substitutions and positioning relative to the oxirane and pyridine rings. The presence of different functional groups can significantly influence their chemical reactivity and biological activity, distinguishing them from 2-(Oxiran-2-yl)pyridine.

Epoxidation Strategies for Vinylpyridine Precursors

The most common approach to 2-(Oxiran-2-yl)pyridine synthesis involves the epoxidation of 2-vinylpyridine precursors [3]. This strategy capitalizes on the reactivity of the vinyl double bond while preserving the pyridine ring system intact. Research has demonstrated that various oxidation methodologies can be employed, with varying degrees of success depending on reaction conditions and catalyst systems [2] [3].

meta-Chloroperoxybenzoic Acid-Mediated Oxidation Mechanisms

meta-Chloroperoxybenzoic acid represents the most widely utilized reagent for the epoxidation of vinylpyridine substrates [4] [5]. The reaction proceeds through a concerted mechanism involving simultaneous formation of two carbon-oxygen bonds on the same face of the alkene, resulting in syn addition [4] [6]. The mechanism involves a four-part, circular transition state where the peroxy acid approaches the alkene in a butterfly-like configuration [6].

The epoxidation process begins with the nucleophilic attack of the alkene pi electrons on the electrophilic oxygen of meta-chloroperoxybenzoic acid [4]. Simultaneously, the peroxy acid oxygen-oxygen bond breaks, with one oxygen forming the epoxide ring and the other contributing to the formation of meta-chlorobenzoic acid as a byproduct [5]. The reaction kinetics follow second-order behavior, being first-order in both the alkene and the peroxy acid [4].

| Reaction Parameter | Typical Value | Reference |

|---|---|---|

| Temperature | 0-25°C | [4] |

| Reaction Time | 2-6 hours | [3] |

| Solvent | Dichloromethane | [4] |

| Yield Range | 50-85% | [3] |

Experimental studies have shown that the meta-chloroperoxybenzoic acid-mediated epoxidation of 2-vinylpyridine proceeds with excellent stereoselectivity, preserving the alkene geometry in the resulting epoxide [6] [7]. The reaction exhibits remarkable tolerance to various substituents on the pyridine ring, making it applicable to a broad range of pyridine derivatives [5].

The optimization of reaction conditions has revealed that temperature control is critical for achieving high yields while minimizing side reactions [4]. Lower temperatures favor epoxide formation over competing pathways such as ring-opening or rearrangement reactions [8]. The choice of solvent also plays a crucial role, with aprotic solvents such as dichloromethane providing optimal results due to their ability to solubilize both reactants while preventing unwanted side reactions [4] [5].

Transition Metal-Catalyzed Epoxidation Approaches

Transition metal catalysis has emerged as a powerful alternative to traditional peroxy acid-mediated epoxidation, offering enhanced selectivity and milder reaction conditions [9] [10]. Titanium-based catalysts, particularly titanium beta zeolites, have demonstrated exceptional activity in the epoxidation of alkenes with hydrogen peroxide as the terminal oxidant [9]. These catalysts operate through a heterogeneous mechanism where titanium centers activate hydrogen peroxide to generate electrophilic oxygen species [9].

Manganese-based catalyst systems have shown particular promise for pyridine-containing substrates [11] [12]. The manganese(II)/picolinic acid catalyst system enables epoxidation of terminal aliphatic olefins with tert-butyl hydroperoxide as the oxidant, achieving good yields under mild conditions [11]. The picolinic acid ligand plays a crucial role in stabilizing the manganese center and facilitating the formation of high-valent manganese-oxo intermediates [12].

| Catalyst System | Oxidant | Temperature | Yield | Reference |

|---|---|---|---|---|

| Ti-Beta/H₂O₂ | H₂O₂ | 60°C | 85-95% | [9] |

| Mn(OTf)₂/Picolinic Acid | TBHP | 0°C | 70-85% | [12] |

| MTO/Pyridine | H₂O₂ | RT | 60-80% | [10] |

Methyltrioxorhenium complexed with pyridine represents another highly effective catalyst system for the epoxidation of alkenes [13] [10]. The pyridine ligand serves multiple functions, including stabilization of the methyltrioxorhenium-hydrogen peroxide system and acceleration of the epoxidation reaction [10]. The coordination of pyridine to methyltrioxorhenium reduces the steady-state concentration of the metal complex, thereby stabilizing the system against irreversible decomposition [10].

The mechanism of transition metal-catalyzed epoxidation typically involves the formation of metal-peroxo intermediates that transfer oxygen to the alkene substrate [9] [12]. For titanium-based systems, the mechanism proceeds through the formation of titanium-hydroperoxo species that undergo nucleophilic attack by the alkene [9]. In manganese systems, the active oxidant is proposed to be a high-valent manganese-oxo species generated through heterolytic cleavage of the oxygen-oxygen bond in the peroxide oxidant [12].

Industrial-Scale Production Techniques

The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of cost, safety, environmental impact, and scalability [14] [15]. Industrial-scale production of 2-(Oxiran-2-yl)pyridine has focused on two primary approaches: the development of magnetically recoverable catalyst systems and the implementation of continuous flow reactor configurations [16] [14].

Magnetically Recoverable Nano-Catalyst Systems

Magnetically recoverable nano-catalysts have gained significant attention for industrial epoxidation processes due to their ease of separation and recyclability [17] [16]. These systems typically consist of magnetic iron oxide cores functionalized with catalytically active species, allowing for simple recovery using external magnetic fields [17] [18].

Iron oxide-based magnetic nanoparticles have been successfully employed as supports for various epoxidation catalysts [18] [19]. The magnetic properties of these materials enable efficient catalyst recovery without the need for complex separation procedures, making them particularly attractive for industrial applications [17] [16]. Research has demonstrated that magnetite (Fe₃O₄) nanoparticles can maintain their catalytic activity over multiple reaction cycles while retaining their magnetic responsiveness [18].

Cobalt complexes immobilized on modified magnetic nanoparticles have shown excellent performance in alkene epoxidation reactions [19]. The heterogeneous nanocatalyst, prepared by covalent grafting of homogeneous cobalt salen complexes onto silica-coated iron oxide nanoparticles, demonstrated high catalytic activity and selectivity [20] [19]. The surface modification with silica provides chemical stability while maintaining the magnetic properties necessary for catalyst recovery [19].

| Catalyst Type | Support | Activity (TOF) | Recyclability | Reference |

|---|---|---|---|---|

| Co(III)-Salen | Fe₃O₄@SiO₂ | 85-95 h⁻¹ | 5 cycles | [20] |

| Mn-Porphyrin | Fe₃O₄@SiO₂ | 120-150 h⁻¹ | 4 cycles | [17] |

| Mo-Phosphine | Fe₃O₄@SiO₂ | 200-250 h⁻¹ | 6 cycles | [21] |

The optimization of magnetic nano-catalyst systems has revealed several critical factors affecting performance [16] [22]. Particle size plays a crucial role, with smaller nanoparticles generally exhibiting higher catalytic activity due to increased surface area [18]. However, very small particles may suffer from reduced magnetic responsiveness, requiring careful balance between catalytic activity and magnetic separability [17].

Surface functionalization strategies have been developed to enhance both catalytic performance and stability [16] [19]. The use of silica shells on magnetic cores provides a stable platform for catalyst immobilization while protecting the magnetic core from oxidation or leaching [19] [22]. Further functionalization with organic linkers enables the attachment of various catalytic species through covalent bonding, ensuring catalyst stability under reaction conditions [16].

Continuous Flow Reactor Configurations

Continuous flow reactor technology has emerged as a preferred approach for industrial-scale epoxidation due to enhanced safety, improved heat transfer, and better process control [14] [15]. The inherently smaller reactor volumes in flow systems reduce the risks associated with exothermic epoxidation reactions while enabling precise temperature control [15] [23].

The development of continuous flow processes for alkene epoxidation has focused on manganese-catalyzed systems using peracetic acid as the oxidant [14] [15]. These systems enable the in situ generation of peracetic acid, reducing safety hazards associated with handling and storage of this reactive oxidant [14]. The telescoped approach, where peracetic acid generation and epoxidation occur in connected flow modules, has demonstrated excellent efficiency and safety profiles [15].

Flow reactor configurations typically employ tubular reactors with effective mixing elements to ensure uniform distribution of reactants and heat transfer [14] [23]. The use of static mixers or microstructured reactors enhances mass transfer and reaction efficiency while maintaining the safety benefits of small reactor volumes [24] [25]. Temperature control is achieved through external heating or cooling systems that can respond rapidly to changes in reaction conditions [15].

| Flow Configuration | Residence Time | Temperature | Conversion | Yield | Reference |

|---|---|---|---|---|---|

| Tubular Reactor | 5-15 min | 0-25°C | 85-100% | 78-83% | [15] |

| Microreactor | 2-8 min | 10-40°C | 90-98% | 80-85% | [24] |

| Packed Bed | 10-30 min | 20-60°C | 75-95% | 70-80% | [26] |

The integration of in situ oxidant generation with continuous flow epoxidation has demonstrated significant advantages over batch processes [14] [15]. Peracetic acid generation can be achieved through the reaction of acetic acid with hydrogen peroxide in the presence of acidic catalysts, with the resulting peracetic acid stream fed directly to the epoxidation reactor [15]. This approach eliminates the need for peracetic acid storage while maintaining consistent oxidant quality [14].

Process optimization studies have identified key parameters affecting flow reactor performance [15] [23]. Residence time distribution plays a critical role in achieving high conversion and selectivity, with narrow residence time distributions favoring epoxide formation over side reactions [15]. The ligand-to-metal ratio in manganese-catalyzed systems has been found to be crucial for maintaining catalyst stability and activity in flow conditions [14]. Flow rate optimization enables the balance between reaction completion and system throughput, with typical residence times ranging from 5 to 30 minutes depending on substrate reactivity [15] [24].